

# PatMaN: A Technical Guide for Genomics Research

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**PatMaN** (Pattern Matching with Nucleotide alphabet) is a powerful and efficient command-line tool designed for the rapid alignment of numerous short nucleotide sequences against large-scale databases, such as whole genomes.[1][2][3][4][5] Its core strength lies in its ability to perform exhaustive searches for short DNA patterns, allowing for a predefined number of mismatches and gaps. This makes it an invaluable tool for a wide range of applications in genomics research and drug development, including the identification of transcription factor binding sites, miRNA target prediction, and microarray probe mapping.

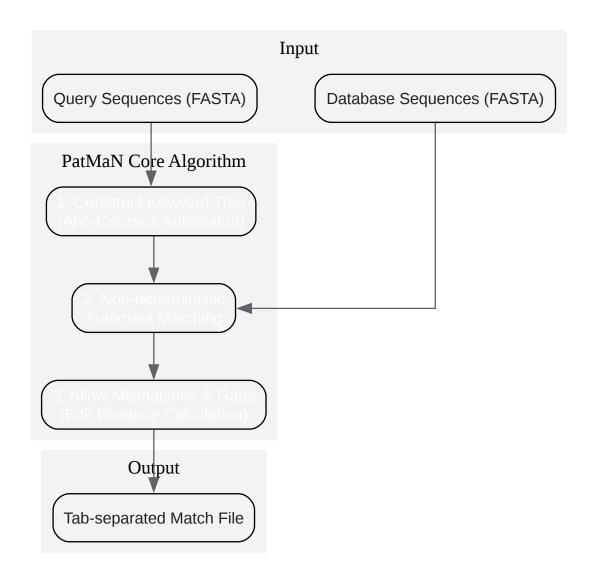
This technical guide provides an in-depth overview of **PatMaN**, its underlying algorithm, practical applications, and a detailed workflow for its use in genomics research.

## **Core Concepts and Algorithm**

**PatMaN** employs a non-deterministic automata matching algorithm built upon a keyword tree of the query sequences. This approach, rooted in the Aho-Corasick algorithm, allows for the simultaneous search of a large number of patterns. The search time for perfect matches is remarkably short, though it increases exponentially with the number of permitted edits (mismatches and gaps).

The fundamental logic of the PatMaN algorithm can be visualized as follows:





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PatMaN's core algorithmic workflow.

### **Data Presentation: Performance Metrics**

The performance of **PatMaN** is influenced by the number of allowed edits (mismatches and gaps). The following table summarizes the performance of **PatMaN** in aligning Affymetrix HGU95-A microarray probes and Bonobo Solexa GAII data against chimpanzee chromosome 22, as detailed in the original publication.



Dataset	Edits	Gaps	Run Time	Hits
HGU95-A probes	0	0	0m 13.31s	93,225
HGU95-A probes	1	0	1m 51.87s	327,028
HGU95-A probes	1	1	3m 36.92s	496,296
HGU95-A probes	2	1	1h 21m 59s	1,843,008
Bonobo Solexa GAII data	2	2	12h 58m 50s	14.3 x 10 <sup>9</sup>

Benchmarking

was performed

on a 2.2 GHz

workstation with

approximately

260 MB of RAM

usage for the

HGU95-A

probes, and on a

1.8 GHz

workstation with

8.6 GB of RAM

for the Bonobo

Solexa GAII

data.

## **Experimental Protocols and Workflows**

**PatMaN**'s versatility allows it to be integrated into various genomics research workflows. Below are detailed protocols for two common applications: identifying transcription factor binding sites (TFBS) and predicting microRNA (miRNA) targets.

## Workflow for Transcription Factor Binding Site (TFBS) Identification

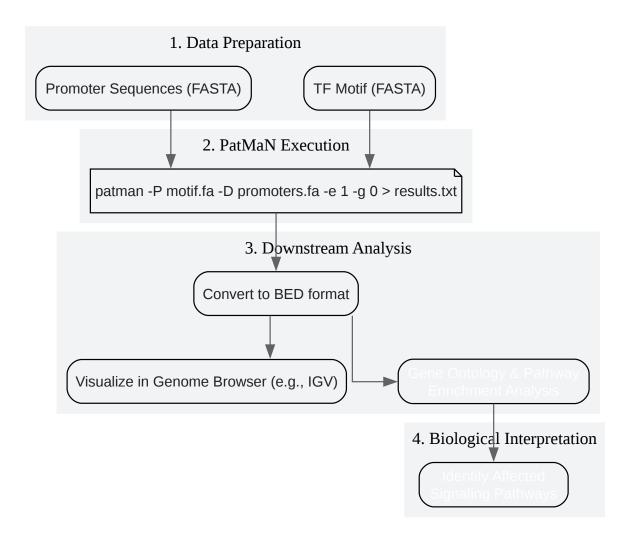


## Foundational & Exploratory

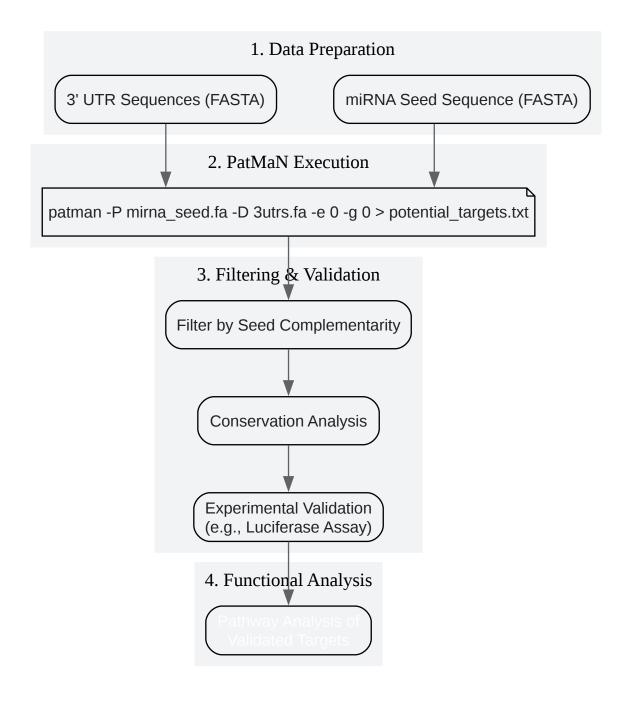
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This workflow outlines the steps to identify potential TFBS for a known transcription factor motif in a set of promoter sequences.









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